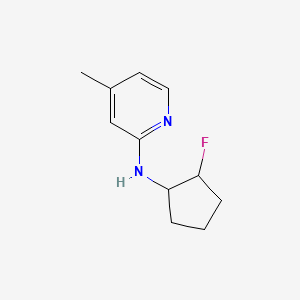
N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-methylpyridin-2-amine with a suitable 2-fluorocyclopentyl derivative. Fluorinated compounds are often synthesized using specialized techniques due to the unique properties of fluorine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring substituted with a methyl group and an amine group, and a cyclopentyl ring substituted with a fluorine atom .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The amine group could participate in acid-base reactions, the fluorocyclopentyl group could undergo nucleophilic substitution reactions, and the pyridine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its stability and lipophilicity, and the amine group could influence its solubility and reactivity .Applications De Recherche Scientifique
Synthesis of Novel Fluoropicolinate Herbicides
The study by Johnson et al. (2015) describes a method for synthesizing 4-amino-5-fluoropicolinates, which are of interest as potential herbicides. This method involves the cascade cyclization of fluoroalkyl alkynylimines with primary amines, and it provides access to picolinic acids with various substituents that were previously inaccessible via cross-coupling chemistry (Johnson et al., 2015).
Antibacterial Activity of Pyridonecarboxylic Acids
Egawa et al. (1984) conducted research on pyridonecarboxylic acids, focusing on their antibacterial activity. They synthesized a range of compounds and found that specific derivatives exhibited more significant antibacterial activity than enoxacin, a known antibiotic. This research highlights the potential of these compounds in treating bacterial infections (Egawa et al., 1984).
Fluoropyridine in DNA Research
Solodinin et al. (2019) synthesized 5-fluoro-2′-deoxycytidine for studying the B/Z-DNA transition using 19F NMR spectroscopy. This research provides insights into the structural aspects of DNA and the impact of modified nucleosides on DNA's conformation (Solodinin et al., 2019).
Fluoro-functionalized Polymeric N-heterocyclic Carbene-Zinc Complexes
Yang et al. (2015) designed and synthesized fluoro-functionalized polymeric N-heterocyclic carbene-Zinc complexes, demonstrating their efficiency in catalyzing the formylation and methylation of amines using CO2. This work contributes to the development of environmentally friendly and efficient catalysts for organic synthesis (Yang et al., 2015).
Luminescent Gold(I) Carbenes from 2-Pyridylisocyanide Complexes
Bartolomé et al. (2008) explored the synthesis and characterization of isocyanide and carbene gold(I) complexes. These complexes display luminescent properties and provide insights into intramolecular and intermolecular hydrogen-bonding interactions, useful in the development of new luminescent materials (Bartolomé et al., 2008).
Neuronal Nitric Oxide Synthase Inhibition by Pyrrolidinomethyl 2-Aminopyridine Derivatives
Ji et al. (2010) designed and synthesized amino pyrrolidinomethyl 2-aminopyridine derivatives as inhibitors of neuronal nitric oxide synthase (nNOS). Their work contributes to the understanding of nNOS as a therapeutic target for neurodegenerative disorders (Ji et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-8-5-6-13-11(7-8)14-10-4-2-3-9(10)12/h5-7,9-10H,2-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSKBUFWCFQTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2CCCC2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

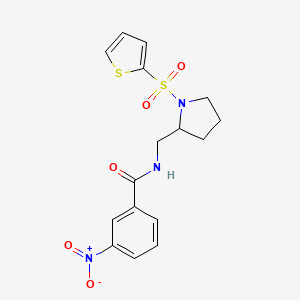
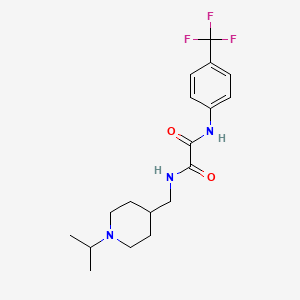
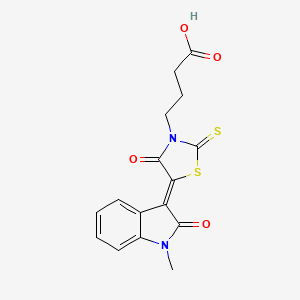
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2856415.png)
![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide](/img/structure/B2856416.png)
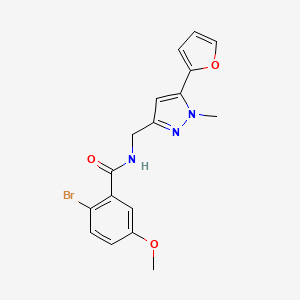
![1,3-Benzothiazol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2856420.png)
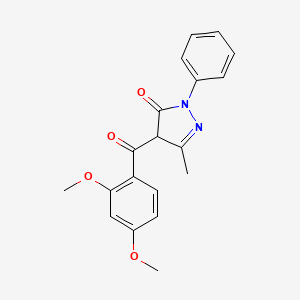
![N-(4-ethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2856425.png)
![1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2856426.png)
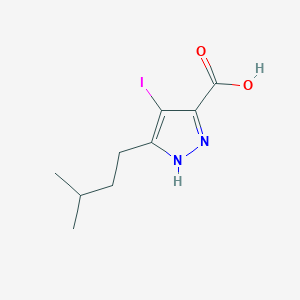

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2856431.png)
![2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2856432.png)